molecular formula C35H64O7 B1214911 Annonacin A CAS No. 130853-76-8

Annonacin A

Cat. No.: B1214911
CAS No.: 130853-76-8
M. Wt: 596.9 g/mol
InChI Key: XNODZYPOIPVPRF-UHFFFAOYSA-N
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Description

Annonacin A is a naturally occurring chemical compound found in certain fruits of the Annonaceae family, such as pawpaw, custard apples, and soursop.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Annonacin A involves several steps, starting from simpler organic molecules. The process typically includes the formation of the core lactone structure, followed by the addition of various hydroxy and alkyl groups. Key steps often involve aldol condensations, Michael additions, and selective reductions. Reaction conditions usually require controlled temperatures, specific catalysts, and protective group strategies to ensure the correct stereochemistry is achieved .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. extraction from the fruits of Annona species is a more practical approach. This involves solvent extraction, followed by purification techniques such as column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Annonacin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

Mechanism of Action

Annonacin A exerts its effects primarily through inhibition of mitochondrial complex I (NADH-dehydrogenase). This inhibition disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. These changes can induce cell death through apoptosis or necrosis. The compound also affects the distribution of the protein tau, which is associated with neurodegenerative diseases .

Comparison with Similar Compounds

Annonacin A is unique among acetogenins due to its specific structure and potent biological activities. Similar compounds include:

    Bullatacin: Another acetogenin with strong anticancer properties.

    Squamocin: Known for its insecticidal activity.

    Asimicin: Exhibits both neurotoxic and anticancer effects.

Compared to these compounds, this compound is particularly noted for its neurotoxicity and its role in atypical Parkinsonism observed in populations consuming annonaceous fruits .

Properties

IUPAC Name

2-methyl-4-[2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O7/c1-3-4-5-6-7-8-9-10-11-15-21-31(38)33-23-24-34(42-33)32(39)22-17-16-19-29(36)18-13-12-14-20-30(37)26-28-25-27(2)41-35(28)40/h25,27,29-34,36-39H,3-24,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNODZYPOIPVPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926943
Record name 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Asitrilobin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

130853-76-8
Record name Annonacin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130853768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3-{2,8,13-trihydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl}furan-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

65.3 - 68.4 °C
Record name Asitrilobin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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